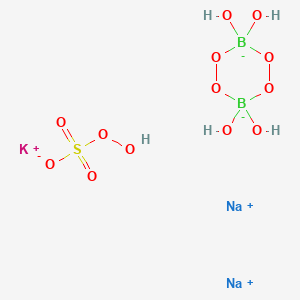
Polident
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polident is a well-known denture cleaner that is primarily composed of peroxide-based compounds, including potassium peroxymonosulfate and sodium carbonate peroxide. It also contains proteolytic enzymes that help in the mechanical dispersion of microbial biofilms on denture surfaces . This compound is widely used to control the growth of microorganisms on dentures, especially Candida albicans, thereby preventing denture-related stomatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polident’s active ingredients, such as potassium peroxymonosulfate and sodium carbonate peroxide, are synthesized through various chemical processes. Potassium peroxymonosulfate is typically produced by reacting potassium hydrogen sulfate with potassium peroxydisulfate under controlled conditions. Sodium carbonate peroxide is synthesized by reacting sodium carbonate with hydrogen peroxide.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale synthesis of its active ingredients, followed by their formulation into effervescent tablets. The process includes precise mixing, granulation, and compression to ensure uniformity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Polident undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The peroxide-based compounds in this compound act as strong oxidizing agents, which help in breaking down organic stains and microbial biofilms on dentures.
Common Reagents and Conditions: The common reagents used in this compound’s reactions include hydrogen peroxide, potassium hydrogen sulfate, and sodium carbonate. The reactions typically occur under alkaline conditions, which enhance the efficacy of the peroxide compounds.
Major Products Formed: The major products formed from this compound’s reactions include oxygen gas, water, and various oxidized organic compounds. These products contribute to the cleaning and whitening effects of this compound on dentures.
Scientific Research Applications
Polident has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the kinetics and mechanisms of peroxide-based reactions. In medicine, this compound is studied for its efficacy in preventing denture-related stomatitis and other oral infections . In industry, this compound serves as a benchmark for developing new and improved denture cleaning products .
Mechanism of Action
Polident exerts its effects through the release of oxygen bubbles when the peroxide compounds come into contact with water. This effervescence helps in mechanically dislodging microbial biofilms and organic stains from denture surfaces . The proteolytic enzymes in this compound further enhance its cleaning action by breaking down protein-based debris. The combined action of these components ensures thorough cleaning and disinfection of dentures.
Comparison with Similar Compounds
Polident is often compared with other denture cleaners such as Efferdent and Clene. While all these products contain peroxide-based compounds, this compound is unique in its formulation, which includes both peroxide compounds and proteolytic enzymes . This combination provides superior cleaning and antimicrobial effects compared to products that rely solely on peroxide compounds. Efferdent, for example, primarily uses alkaline peroxides and may not be as effective in removing tough stains . Clene, on the other hand, has a similar composition to this compound but lacks the comprehensive cleaning action provided by this compound’s unique formulation .
Similar Compounds
- Efferdent
- Clene
- Sodium hypochlorite-based cleaners
- Alkaline peroxide-based cleaners
This compound stands out among these compounds due to its dual-action formulation, making it a preferred choice for denture cleaning and maintenance.
Properties
CAS No. |
77752-08-0 |
|---|---|
Molecular Formula |
B2H5KNa2O13S |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
potassium;disodium;hydroxy sulfate;3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane |
InChI |
InChI=1S/B2H4O8.K.2Na.H2O5S/c3-1(4)7-9-2(5,6)10-8-1;;;;1-5-6(2,3)4/h3-6H;;;;1H,(H,2,3,4)/q-2;3*+1;/p-1 |
InChI Key |
NKUKNQZEIWQTHC-UHFFFAOYSA-M |
Canonical SMILES |
[B-]1(OO[B-](OO1)(O)O)(O)O.OOS(=O)(=O)[O-].[Na+].[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


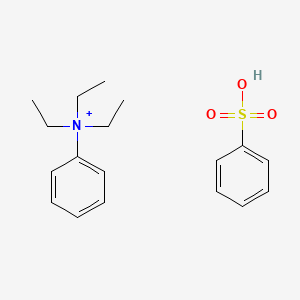
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)

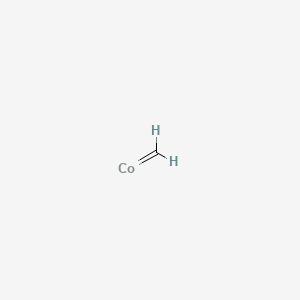
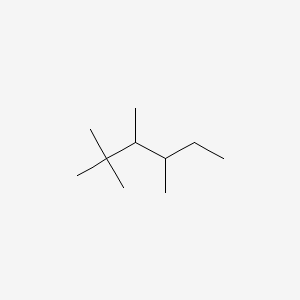
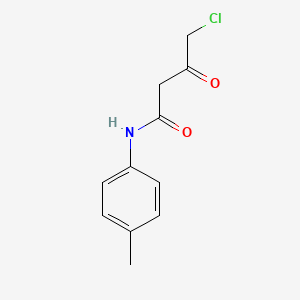
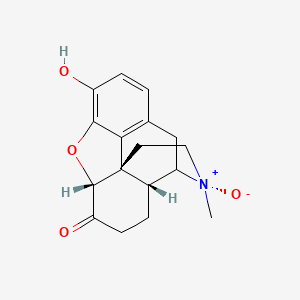
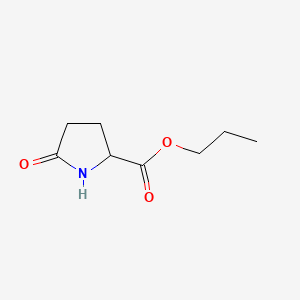

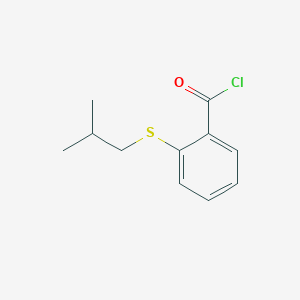
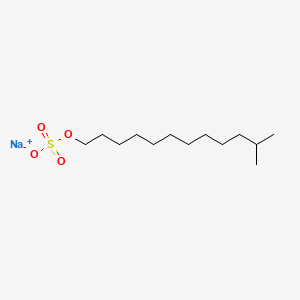

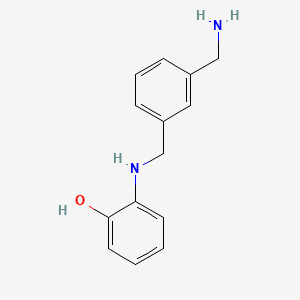
![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
